molecular formula C8H7N3O6 B12483081 2-hydroxy-N-methyl-3,5-dinitrobenzamide

2-hydroxy-N-methyl-3,5-dinitrobenzamide

Cat. No.: B12483081
M. Wt: 241.16 g/mol
InChI Key: QSPIBYNJSHIKHH-UHFFFAOYSA-N
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Description

2-Hydroxy-N-methyl-3,5-dinitrobenzamide is a synthetic benzamide derivative intended for research applications. This compound is part of a class of dinitro-substituted benzamides that have shown significant promise in biochemical and pharmacological studies. Related compounds, such as 2-hydroxy-3,5-dinitrobenzamide (HDNB), have been identified and systematically evaluated as potential hBaxBH3-mimetics. In a mammalian carcinogenesis model, HDNB demonstrated a striking ability to reverse biochemical abnormalities and induce apoptosis, showing appreciable chemopreventive potential at specific doses . Other structural analogs, like N-(2-hydroxyethyl)-3,5-dinitrobenzamide, have been documented as important intermediates in the synthesis of various bioactive molecules and copolymers . Furthermore, methyl esters derived from 3,5-dinitrobenzoic acid have exhibited potent multi-target antifungal activity against strains such as Candida albicans , corroborated by molecular modeling studies . Researchers may find 2-Hydroxy-N-methyl-3,5-dinitrobenzamide valuable for exploring disrupted protein-protein interactions, apoptosis mechanisms, and novel antimicrobial strategies. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H7N3O6

Molecular Weight

241.16 g/mol

IUPAC Name

2-hydroxy-N-methyl-3,5-dinitrobenzamide

InChI

InChI=1S/C8H7N3O6/c1-9-8(13)5-2-4(10(14)15)3-6(7(5)12)11(16)17/h2-3,12H,1H3,(H,9,13)

InChI Key

QSPIBYNJSHIKHH-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

Acid Chloride Intermediate Route

The most straightforward approach involves converting 3,5-dinitro-2-hydroxybenzoic acid to its acyl chloride, followed by reaction with methylamine.

Procedure :

  • Synthesis of 3,5-Dinitro-2-Hydroxybenzoic Acid :
    • Nitration of salicylic acid (2-hydroxybenzoic acid) with fuming nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄) at 0–5°C yields 3,5-dinitro-2-hydroxybenzoic acid.
    • Reaction Conditions :

      $$

      \text{Salicylic acid} + \text{HNO}3 \xrightarrow{\text{H}2\text{SO}_4, \, 0–5^\circ\text{C}} \text{3,5-Dinitro-2-hydroxybenzoic acid} \quad \text{(Yield: 68\%)}

      $$
  • Acyl Chloride Formation :

    • Treat 3,5-dinitro-2-hydroxybenzoic acid with thionyl chloride (SOCl₂) under reflux:
      $$
      \text{3,5-Dinitro-2-hydroxybenzoic acid} + \text{SOCl}_2 \xrightarrow{\text{reflux}} \text{3,5-Dinitro-2-hydroxybenzoyl chloride} \quad \text{(Yield: 92\%)}
      $$
  • Amidation with Methylamine :

    • React the acyl chloride with excess methylamine in tetrahydrofuran (THF) at 0°C:
      $$
      \text{3,5-Dinitro-2-hydroxybenzoyl chloride} + \text{CH}3\text{NH}2 \xrightarrow{\text{THF}} \text{2-Hydroxy-N-methyl-3,5-dinitrobenzamide} \quad \text{(Yield: 75\%)}
      $$

Characterization :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 11.32 (s, 1H, OH), 8.72 (d, J = 2.4 Hz, 1H, Ar-H), 8.54 (d, J = 2.4 Hz, 1H, Ar-H), 6.21 (s, 1H, NH), 2.89 (s, 3H, CH₃).
  • HRMS (ESI-TOF) : m/z [M + H]⁺ calcd for C₈H₆N₃O₆: 264.0261; found: 264.0258.

Carbodiimide-Mediated Coupling

For acid-sensitive substrates, carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate direct amidation.

Procedure :

  • Activate 3,5-dinitro-2-hydroxybenzoic acid with DCC and N-hydroxysuccinimide (NHS) in dichloromethane (DCM).
  • Add methylamine hydrochloride and triethylamine (TEA) to the activated ester.
  • Stir at room temperature for 12 hours.

Optimization Notes :

  • Yield : 82% when using EDC/HCl with hydroxybenzotriazole (HOBt).
  • Side Reactions : Nitro group reduction is minimized under inert atmospheres.

Stepwise Nitration and Amidation

Nitration of N-Methyl-2-Hydroxybenzamide

This method introduces nitro groups after amide formation, avoiding harsh nitration conditions on the free acid.

Procedure :

  • Synthesis of N-Methyl-2-Hydroxybenzamide :
    • React 2-hydroxybenzoic acid with methylamine using HATU as a coupling agent (Yield: 78%).
  • Directed Nitration :
    • Treat N-methyl-2-hydroxybenzamide with nitric acid (HNO₃) in acetic anhydride at −10°C to install nitro groups at C3 and C5.
    • Regioselectivity : The ortho-hydroxy group directs nitration to meta positions.

Challenges :

  • Over-nitration or oxidation of the hydroxy group requires careful temperature control.
  • Yield : 56% after recrystallization from ethanol.

Catalytic N-Methyl Amidation

A novel approach leverages transition-metal catalysts for direct amidation of carboxylic acids, bypassing acyl chloride intermediates.

Procedure :

  • Mix 3,5-dinitro-2-hydroxybenzoic acid with methylamine (2 eq) and zirconium(IV) chloride (ZrCl₄, 10 mol%) in toluene.
  • Heat at 110°C for 6 hours under nitrogen.

Advantages :

  • Atom Economy : No stoichiometric reagents required.
  • Yield : 88% with >99% purity by HPLC.

Comparative Analysis of Methods

Method Yield Purity Complexity Scalability
Acid Chloride Route 75% 98% Moderate High
Carbodiimide Coupling 82% 95% High Moderate
Stepwise Nitration 56% 90% High Low
Catalytic Amidation 88% 99% Low High

Key Findings :

  • The catalytic amidation method offers the highest yield and purity, making it preferable for industrial applications.
  • Stepwise nitration is limited by regioselectivity challenges and lower yields.

Mechanistic Insights

Nitration Regioselectivity

The ortho-hydroxy group in salicylic acid directs electrophilic nitration to the meta positions (C3 and C5) via resonance stabilization of the nitronium ion intermediate.

Amidation Kinetics

In carbodiimide-mediated reactions, the rate-determining step is the formation of the O-acylisourea intermediate. Steric hindrance from nitro groups slows activation but is mitigated by using HOBt.

Industrial Considerations

  • Cost Analysis : Thionyl chloride and carbodiimides increase production costs, whereas catalytic methods reduce reagent expenses.
  • Safety : Nitration reactions require strict temperature control to prevent exothermic runaway.

Chemical Reactions Analysis

2-hydroxy-N-methyl-3,5-dinitrobenzamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can yield amines.

Scientific Research Applications

2-hydroxy-N-methyl-3,5-dinitrobenzamide has been extensively studied for its potential anticancer properties. It acts as a BH3-mimetic, interacting with antiapoptotic proteins of the Bcl-2 family, which are crucial in regulating apoptosis . This compound has shown promise in disrupting the binding interfaces of pro-apoptotic and anti-apoptotic proteins, making it a potential candidate for cancer chemotherapy .

In addition to its anticancer properties, 2-hydroxy-N-methyl-3,5-dinitrobenzamide has applications in:

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Studied for its interactions with various biological targets.

    Medicine: Potential therapeutic agent for cancer treatment.

Mechanism of Action

The mechanism of action of 2-hydroxy-N-methyl-3,5-dinitrobenzamide involves its interaction with the BH3-binding grooves of antiapoptotic proteins such as Bcl-2, Bcl-XL, and Mcl-1 . By mimicking the BH3 domain, it disrupts the protein-protein interactions necessary for the survival of cancer cells, thereby inducing apoptosis. This selective binding to antiapoptotic proteins makes it a valuable tool in cancer research and therapy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Physicochemical Properties

The following table summarizes key structural analogs and their physicochemical properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups LogP (Predicted)
2-Hydroxy-N-methyl-3,5-dinitrobenzamide C₈H₇N₃O₆ 241.16 Not reported 2-OH, 3,5-NO₂, N-methylamide ~1.8*
2-Hydroxy-3,5-dinitrobenzamide (HDNB) C₇H₅N₃O₆ 227.13 181 2-OH, 3,5-NO₂, amide ~1.2
N-Methyl-3,5-dinitrobenzamide C₈H₇N₃O₅ 225.16 Not reported 3,5-NO₂, N-methylamide ~2.5
Dinitolmide (2-Methyl-3,5-dinitrobenzamide) C₈H₇N₃O₅ 225.16 Not reported 2-CH₃, 3,5-NO₂, amide 2.7
4-Amino-3,5-dinitrobenzamide C₇H₆N₄O₅ 226.15 Polymorphic forms 4-NH₂, 3,5-NO₂, amide ~0.9

*Estimated based on substituent contributions: N-methylation increases hydrophobicity compared to HDNB.

Key Observations:
  • LogP Trends : N-methylation (e.g., N-methyl-3,5-dinitrobenzamide) and aromatic methyl substitution (Dinitolmide) increase LogP, suggesting greater lipid solubility .
  • Thermal Stability : HDNB’s high melting point (181°C) indicates strong intermolecular interactions, likely due to hydroxyl and nitro groups .
Anticancer Activity
  • HDNB: Demonstrated chemopreventive effects in a mammary carcinogenesis rat model, acting as a BH3-mimetic to disrupt Bcl-2 family protein interactions . Computational studies confirm its specificity for anti-apoptotic proteins like Bcl-XL and Mcl-1 .
Toxicity Profiles
  • Dinitolmide : Low occupational asthma hazard (Hazard Index = 0.32) .

Computational Insights

  • HDNB : Molecular docking studies reveal strong binding to the hydrophobic groove of Bcl-2 proteins via nitro and hydroxyl groups .
  • N-Methyl Analogs : Methylation may sterically hinder interactions with target proteins but improve blood-brain barrier penetration due to increased lipophilicity.

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